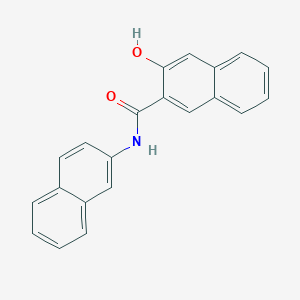

3-Hydroxy-N-2-naphthyl-2-naphthamide

Description

Contextualization within Naphthamide Derivatives Research

Naphthamide derivatives represent a class of organic compounds characterized by a naphthalene (B1677914) ring system connected to an amide functional group. This structural framework has proven to be a versatile scaffold in various scientific domains, particularly in medicinal chemistry.

Naphthamide Class Overview

Naphthamides are a subject of extensive research due to their diverse pharmacological activities. nih.gov The core structure allows for numerous modifications, leading to a wide array of derivatives with distinct properties. nih.gov Research into this class of compounds often focuses on synthesizing new derivatives and evaluating their potential biological applications. nih.govresearchgate.net

Significance of Naphthalene Ring System in Medicinal Chemistry

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a crucial component in the development of therapeutic agents. ijpsjournal.com Its presence is noted in numerous compounds that exhibit significant activity against a variety of microbes, including bacteria, fungi, and viruses. ijpsjournal.com The versatility of the naphthalene scaffold allows for structural modifications that can lead to a broad spectrum of biological activities, making it a valuable building block in drug discovery. nih.govresearchgate.net Naphthalene derivatives have been investigated for a wide range of potential therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. ijpsjournal.comnih.gov Several FDA-approved drugs, such as naproxen, propranolol, and duloxetine, contain the naphthalene moiety, highlighting its importance in medicine. nih.govekb.eg

Research Landscape and Current Trends for 3-Hydroxy-N-2-naphthyl-2-naphthamide

Research on this compound, also known as Naphthol AS-SW, has historically been linked to its application as a coupling component in the synthesis of azo dyes. chemicalbook.comwikipedia.org It is primarily used for dyeing materials like cotton, viscose, and silk. chemicalbook.com

Recent scientific interest has also explored the broader potential of naphthamide derivatives, including those structurally related to this compound. These studies often involve the synthesis of novel derivatives and their evaluation for various biological activities. For instance, research has been conducted on the antimicrobial, antifungal, and anticancer properties of new 2-naphthamide (B1196476) derivatives. nih.gov Other studies have focused on the synthesis of 3-hydroxy-2-naphthoic acid anilide, a related compound, exploring different catalytic methods to improve reaction yields. ucj.org.ua

The physicochemical properties of this compound have been documented, providing foundational data for further research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 135-64-8 |

| Molecular Formula | C21H15NO2 |

| Molecular Weight | 313.35 g/mol |

| Melting Point | 243-244 °C |

| Boiling Point (Predicted) | 479.3 ± 28.0 °C |

| Density (Predicted) | 1.333 g/cm³ |

| Appearance | Light yellow to brown powder/crystal |

Aims and Scope of Academic Research on this compound

The primary aims of academic research involving this compound and its related derivatives encompass several key areas:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to the synthesis of new molecules based on the naphthamide scaffold. This involves modifying the core structure to explore new chemical space and potentially discover compounds with enhanced or novel properties. nih.govresearchgate.netresearchgate.net

Evaluation of Biological Activity: A central goal is to investigate the biological potential of these synthesized compounds. This includes screening for a wide range of activities such as antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. nih.govresearchgate.net

Understanding Structure-Activity Relationships: Researchers aim to understand how specific structural features of naphthamide derivatives influence their biological activity. This knowledge is crucial for the rational design of more potent and selective compounds. nih.gov

Development of New Synthetic Methodologies: Some studies focus on improving the synthetic routes to naphthamide derivatives, aiming for higher yields, greater efficiency, and more environmentally friendly processes. ucj.org.ua

Exploration of Material Science Applications: Beyond medicinal chemistry, the properties of compounds like this compound are relevant to material science, particularly in the development of dyes and pigments. chemicalbook.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-naphthalen-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-13-17-8-4-3-7-16(17)12-19(20)21(24)22-18-10-9-14-5-1-2-6-15(14)11-18/h1-13,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYDPQQPEAYXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059655 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-64-8 | |

| Record name | 3-Hydroxy-N-2-naphthalenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37565 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-SW | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-SW | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-2-naphthyl-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHONAPHTHOL SW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE1KS30UFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications for 3 Hydroxy N 2 Naphthyl 2 Naphthamide and Derivatives

Established Synthetic Routes to Naphthamides

The traditional and most widely employed method for synthesizing 3-Hydroxy-N-2-naphthyl-2-naphthamide and its analogs is through the condensation of 3-hydroxy-2-naphthoic acid or its more reactive derivatives with 2-naphthylamine (B18577). This approach is a cornerstone of industrial organic synthesis, valued for its reliability and scalability.

Condensation Reactions with 3-Hydroxy-2-naphthoic Acid Derivatives

Direct condensation of 3-hydroxy-2-naphthoic acid with 2-naphthylamine is possible but often requires high temperatures and the removal of water to drive the reaction to completion. A more efficient and common strategy involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A prevalent method for activating the carboxylic acid is its conversion to the more reactive acid chloride, 3-hydroxy-2-naphthoyl chloride. This is typically achieved by reacting 3-hydroxy-2-naphthoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies their removal from the reaction mixture.

The preparation of 3-hydroxy-2-naphthoyl chloride is generally carried out by treating 3-hydroxy-2-naphthoic acid with thionyl chloride, often in an inert solvent like xylene or toluene. chemicalbook.com The reaction may be catalyzed by a small amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted with 2-naphthylamine to form the desired naphthamide.

Table 1: Representative Reaction Conditions for the Synthesis of 3-Hydroxy-N-aryl-2-naphthamides via the Acid Chloride Route

| Aryl Amine | Chlorinating Agent | Solvent(s) | Base | Temperature (°C) | Yield (%) |

| 5-aminobenzimidazolone | Thionyl chloride | Xylene, NMP | Sodium Carbonate | 25-28 | 85.4 |

| 2-naphthylamine | Thionyl chloride | Toluene | Pyridine (B92270) | Reflux | Not specified |

| Aniline | Phosphorus trichloride (B1173362) | o-xylene | - | 146 | up to 98 |

This table presents data from analogous reactions for the synthesis of related N-aryl-3-hydroxy-2-naphthamides to illustrate typical reaction parameters.

The formation of the amide bond in this context follows the general mechanism of nucleophilic acyl substitution. The process can be outlined in the following steps:

Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group. When using thionyl chloride, the highly reactive 3-hydroxy-2-naphthoyl chloride is formed.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

Deprotonation: A base, which can be another molecule of the amine or an added base like pyridine or sodium carbonate, removes a proton from the nitrogen atom, yielding the final amide product, this compound, and a salt of the base.

Microwave-Assisted Synthesis Approaches for Naphthamide Derivatives

In recent years, microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method has been successfully applied to the synthesis of various naphthamide derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often cleaner reaction profiles.

In a typical microwave-assisted synthesis of a naphthamide derivative, the reactants (3-hydroxy-2-naphthoic acid and an amine) are mixed in a suitable solvent within a sealed microwave reactor. The mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a short period. The high-energy microwaves efficiently and uniformly heat the reaction mixture, leading to a dramatic increase in the reaction rate.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Naphthaimidazole Derivative

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8 hours | 72 |

| Microwave Irradiation | 3 minutes | 85 |

This table showcases the significant rate enhancement and yield improvement achievable with microwave assistance in the synthesis of a related heterocyclic compound derived from a naphthalene (B1677914) precursor.

Advanced Synthetic Strategies and Optimization

To meet the demands of modern chemical manufacturing, which emphasizes efficiency, sustainability, and high product purity, advanced synthetic strategies and rigorous optimization of reaction parameters are crucial.

Solvent and Base Selection for Yield and Purity Enhancement

The choice of solvent and base can have a profound impact on the yield and purity of this compound. The solvent not only dissolves the reactants but also influences their reactivity and the course of the reaction. For the synthesis of N-aryl-3-hydroxy-2-naphthamides, a variety of solvents have been investigated.

A study on the synthesis of the closely related 3-hydroxy-2-naphthoic acid anilide revealed that ortho-xylene and ortho-chlorotoluene are highly effective solvents, leading to product yields of up to 98%. The boiling points of these solvents (146 °C and 156 °C, respectively) provide the optimal temperature range for this reaction. Below this range, the reaction rate is significantly lower, while at higher temperatures, the formation of impurities increases.

Table 3: Effect of Solvent on the Yield of 3-Hydroxy-2-naphthoic Acid Anilide

| Solvent | Boiling Point (°C) | Maximum Yield (%) |

| Toluene | 111 | Lower |

| o-Xylene | 146 | up to 98 |

| o-Chlorotoluene | 156 | up to 98 |

| Pseudocumene | 170 | Lower |

| o-Dichlorobenzene | 180 | Lower |

This table is based on data for the synthesis of 3-hydroxy-2-naphthoic acid anilide and illustrates the critical role of solvent selection in maximizing product yield.

Reaction Monitoring Techniques (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique frequently employed to monitor the progress of organic reactions. nih.gov In the synthesis of this compound and its derivatives, TLC is instrumental in determining the consumption of starting materials and the formation of the desired product. researchgate.net

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent system in which the components of the reaction mixture have different affinities. The separation of the components on the TLC plate is based on their differential partitioning between the stationary and mobile phases.

For instance, in the synthesis of hydrazone derivatives from 3-hydroxy-2-naphthohydrazide (B1221801), TLC can be used to track the disappearance of the starting aldehyde and hydrazide and the appearance of the new hydrazone spot. After completion of the reaction, the successful formation of the product can be confirmed by the presence of a single spot, indicating the purity of the compound. researchgate.net Visualization of the spots on the TLC plate is often achieved under UV light, which causes fluorescent compounds to become visible, or by using staining agents that react with specific functional groups. nih.gov

Purification Methods (e.g., Reduced-Pressure Distillation, Recrystallization)

Following the completion of the synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, or residual solvents. The choice of purification method depends on the physical and chemical properties of the target compound.

Recrystallization is a common and effective technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent. The purified crystals can then be collected by filtration. For compounds similar in structure to this compound, purification can be achieved by washing the filtered product with solvents like methanol (B129727) and boiling water to remove impurities. google.com

Reduced-Pressure Distillation , also known as vacuum distillation, is employed for the purification of high-boiling point liquids or compounds that are thermally unstable at their atmospheric boiling points. rochester.eduunacademy.com By reducing the pressure inside the distillation apparatus, the boiling points of the components in the mixture are lowered. firsthope.co.in This allows for the distillation to occur at a lower temperature, preventing the decomposition of heat-sensitive compounds. rochester.eduunacademy.com While this compound itself is a solid, this technique can be valuable for purifying liquid precursors or derivatives.

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities and chemical applications.

Modifying the structure of this compound by introducing different functional groups can significantly influence its biological properties. Researchers have synthesized and evaluated numerous derivatives for their antimicrobial, antioxidant, anti-inflammatory, and antidiabetic activities. researchgate.netnih.gov

For example, a series of hydrazone derivatives of 3-hydroxy-2-naphthohydrazide have been synthesized and screened for their α-glucosidase inhibitory activity, which is relevant for the management of diabetes. nih.gov The introduction of various substituted phenyl rings to the hydrazone moiety resulted in compounds with a wide range of inhibitory potentials. nih.gov Similarly, thiazolidinone derivatives have been investigated for their antimicrobial and anti-inflammatory properties. researchgate.net

| Derivative Class | Structural Modification | Biological Activity Investigated | Key Findings |

|---|---|---|---|

| Hydrazones | Condensation with various substituted benzaldehydes | Antidiabetic (α-glucosidase inhibition) | Several derivatives showed significantly higher inhibitory activity than the standard drug, acarbose. nih.gov |

| Thiazolidinones | Cyclization of hydrazones with thioglycolic acid | Antimicrobial, Antioxidant, Anti-inflammatory | Specific derivatives exhibited high antimicrobial, antioxidant, or anti-inflammatory potential. researchgate.net |

| Azo Derivatives | Coupling with diazonium salts | Antibacterial | Some azo derivatives showed interesting antibacterial activities. researchgate.net |

Hydrazone derivatives of 3-hydroxy-2-naphthohydrazide have been successfully synthesized and utilized as chemosensors for the detection of specific ions. nih.gov The synthesis typically involves a one-step condensation reaction between 3-hydroxy-2-naphthohydrazide and an appropriate aldehyde in a suitable solvent like methanol, often with a catalytic amount of acid. nih.gov

One notable application is the development of a chemosensor for the detection of cyanide ions (CN⁻). nih.gov A specific hydrazone derivative, upon binding with cyanide ions, exhibits a distinct color change from colorless to yellow, allowing for naked-eye detection. This sensing mechanism is attributed to the deprotonation of the labile Schiff base center by the cyanide ion. nih.gov

| Derivative | Target Analyte | Sensing Mechanism | Observable Change |

|---|---|---|---|

| (E)-N'-(4-nitrobenzylidene)-3-hydroxy-2-naphthohydrazide (IF-2) | Cyanide ion (CN⁻) | Deprotonation of the Schiff base center | Color change from colorless to yellow. nih.gov |

Thiazolidinone derivatives of this compound are synthesized through a multi-step process. The initial step involves the formation of a hydrazone by reacting 3-hydroxy-2-naphthoic acid hydrazide with a substituted benzaldehyde. researchgate.net This intermediate then undergoes a cyclization reaction with thioglycolic acid in the presence of a catalyst like zinc chloride to yield the final thiazolidinone derivative. researchgate.net These compounds have been evaluated for a range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netuobaghdad.edu.iq

This compound, also known by the commercial name Naphthol AS-SW, and its analogues are important intermediates in the synthesis of azo dyes. wikipedia.orgtcichemicals.com These compounds act as coupling components, which react with a diazonium salt to form a highly colored azo compound. The diazonium salt is prepared by the diazotization of a primary aromatic amine. The resulting azo dyes are widely used for dyeing various fibers, including cotton. chemicalbook.com The specific shade and fastness properties of the dye depend on the chemical structures of both the diazonium component and the Naphthol AS derivative used.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives, which are valuable precursors in the manufacturing of dyes and pigments, can be efficiently achieved through catalytic methods. dntb.gov.ua The acylation of arylamines with 3-hydroxy-2-naphthoic acid is a key reaction in this process. The use of catalysts is crucial for achieving high yields and purity. Among the various catalytic systems explored, phosphorus(III) compounds have proven to be particularly effective. dntb.gov.uagoogle.com

Research has demonstrated that phosphorus(III) compounds, specifically phosphorus trichloride and phosphorous acid, are potent catalysts for the synthesis of arylamides of 3-hydroxy-2-naphthoic acid. dntb.gov.uaucj.org.ua This catalytic acylation is typically performed by reacting an arylamine with 3-hydroxy-2-naphthoic acid in a suitable solvent. dntb.gov.ua

The reaction conditions, including the choice of solvent and temperature, play a significant role in the outcome of the synthesis. Solvents such as ortho-xylene and ortho-chlorotoluene, with boiling points around 146 °C and 156 °C respectively, have been found to be highly effective, leading to product yields of up to 98%. ucj.org.ua Temperatures below 146 °C result in a significantly slower reaction rate, while temperatures exceeding 156 °C can lead to an increase in the formation of impurities. ucj.org.ua The process involves boiling the reaction mixture with vigorous distillation of water to drive the reaction towards the formation of the amide. ucj.org.ua

Studies have shown that this method is successful for a range of substituted anilines, including those with both electron-donating and electron-withdrawing groups. dntb.gov.ua For instance, the reaction of 3-hydroxy-2-naphthoic acid with aniline, catalyzed by phosphorus(III) compounds, has been extensively studied to optimize conditions. ucj.org.ua The addition of nitrobenzene (B124822) to ortho-xylene has been observed to increase the yield, which may be attributed to an increase in the polarity of the solvent. ucj.org.ua

The following table summarizes the effect of the solvent on the yield of 3-hydroxy-2-naphthoic acid anilide, a closely related derivative, providing insight into the reaction's sensitivity to the reaction medium.

| Solvent | Boiling Point (°C) | Maximum Yield (%) |

|---|---|---|

| Toluene | 111 | Low Rate |

| Octane | 126 | Low Rate |

| Chlorobenzene | 132 | Low Rate |

| para-Xylene | 138 | Low Rate |

| ortho-Xylene | 146 | up to 98 |

| ortho-Chlorotoluene | 156 | up to 98 |

| Mesitylene | 165 | Increased Impurities |

| ortho-Dichlorobenzene | 180 | Increased Impurities |

The mechanism of the amidation reaction catalyzed by phosphorus(III) compounds has been a subject of investigation. ucj.org.ua It is proposed that the process does not involve the direct reaction between the carboxylic acid and the arylamine. Instead, the catalyst plays a crucial role in activating the reactants. dntb.gov.uaucj.org.ua

The proposed mechanism includes the following key steps:

In situ Catalyst Formation : In the initial phase of the reaction, the phosphorus(III) compound reacts with the arylamine to form an arylamine phosphite (B83602) in situ. ucj.org.ua

Nucleophilic Catalysis : This arylamine phosphite is suggested to function as a P=O–oxygen-nucleophilic catalyst. ucj.org.ua

Intermediate Formation : The arylamine phosphite then interacts with 3-hydroxy-2-naphthoic acid to generate a corresponding phosphite intermediate. ucj.org.ua

Nucleophilic Attack : A free molecule of the arylamine then performs a nucleophilic attack on this activated phosphite intermediate. ucj.org.ua

Product Formation : This attack leads to the formation of the desired arylamide of 3-hydroxy-2-naphthoic acid and regenerates the catalyst. ucj.org.ua

The rate of this reaction is influenced by several factors. The basicity of the arylamine is a critical parameter affecting the nucleophilic attack stage. dntb.gov.uaucj.org.ua However, the relationship is not linear; highly basic and weakly basic arylamines have been found to be less reactive than those with intermediate basicity. dntb.gov.ua Other factors that can affect the reaction rate include the potential for oxidation of the arylamine and the phosphite intermediate by atmospheric oxygen, and the unproductive formation of a salt or H-complex between the arylamine and the acidic 3-hydroxy-2-naphthoic acid. ucj.org.ua

The following table presents semi-quantitative data on the relative reactivity of various substituted anilines in the phosphorous acid-catalyzed reaction with 3-hydroxy-2-naphthoic acid, highlighting the influence of the substituent's electronic effects on the reaction rate.

| Arylamine Substituent | pKa | Relative Reactivity |

|---|---|---|

| 4-OCH3 | 5.34 | Least Reactive |

| 4-Br | 3.91 | Most Reactive |

| 3-F | 3.51 | Most Reactive |

| 3-Br | 3.51 | Most Reactive |

| 3-Cl | 3.46 | Most Reactive |

| 3-NO2 | 2.47 | Least Reactive |

Biological and Pharmacological Research of 3 Hydroxy N 2 Naphthyl 2 Naphthamide and Analogs

Antimicrobial Activity Studies

The antimicrobial potential of chemical compounds is a cornerstone of infectious disease research. The following sections explore the efficacy of 3-Hydroxy-N-2-naphthyl-2-naphthamide and its related analogs against various microbial pathogens.

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus, Escherichia coli, Streptococcus faecalis, MRSA, MSSA)

While direct studies on the antibacterial activity of this compound are not extensively documented, research into related naphthamide and naphthalene (B1677914) derivatives provides valuable insights into their potential antibacterial effects. For instance, novel naphthalimide hydrazide derivatives have demonstrated potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii. nih.gov Certain derivatives within this class exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 μg/mL against this highly resistant pathogen. nih.gov

Furthermore, other synthesized 2-naphthamide (B1196476) derivatives have shown antibacterial activity against various strains. For example, an N-(4-chlorobenzyl) derivative displayed notable potency against Streptococcus faecalis (SF), Staphylococcus epidermidis (SE), methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another analog, an N-(4-methylbenzyl) derivative, also showed activity against these bacterial strains. nih.gov The activity of some of these compounds against Escherichia coli has also been noted, with MIC values of 16 μg/mL being reported. nih.gov The structural similarities between these active compounds and this compound suggest a potential avenue for future investigation into its specific antibacterial efficacy.

Antibacterial Activity of Naphthamide Derivatives

| Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Naphthalimide Hydrazide Derivatives | Carbapenem-resistant A. baumannii | 0.5-16 μg/mL |

| N-(4-chlorobenzyl)-2-naphthamide | S. faecalis, S. epidermidis, MSSA, MRSA | Data not specified |

| N-(4-methylbenzyl)-2-naphthamide | S. faecalis, S. epidermidis, MSSA, MRSA | Data not specified |

| N-(-4-aryloxyphenyl) 1-naphthamide | E. coli | 16 μg/mL |

Antimycobacterial Activity and Comparative Analysis with Standard Drugs (e.g., Isoniazid, Pyrazinamide)

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective antimycobacterial agents. Naphthofuroquinone derivatives have shown strong antimycobacterial activities against drug-resistant strains of Mycobacterium tuberculosis. nih.gov One such derivative exhibited potent activity with MIC values ranging from 0.19-0.39 μg/ml to 0.78-1.56 μg/ml against all tested strains. nih.gov This compound also demonstrated low cytotoxicity against fibroblast cells. nih.gov

N-Alkyl nitrobenzamides, which can be considered structural analogs of naphthamides, have also exhibited promising antitubercular activities. mdpi.com Certain derivatives with intermediate lipophilicities showed significant activity with MIC values as low as 16 ng/mL. mdpi.com In an ex vivo macrophage model of infection, some of these derivatives displayed activity profiles comparable to the first-line anti-tuberculosis drug, Isoniazid. mdpi.com Although direct data for this compound is not available, the antimycobacterial potential of these related structures suggests that it and its analogs could be promising candidates for further investigation in this area.

Antifungal Potential

Fungal infections, particularly those caused by opportunistic pathogens, are a significant cause of morbidity and mortality. Research into α-naphthylamine derivatives has revealed their potential as antifungal agents. nih.gov Specifically, N-(pyridinylmethyl)naphthalen-1-amines have shown activity against a range of human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with MIC values in the range of 25–32 μg/mL. nih.gov

Additionally, studies on hydroxyethyl naphthalimides have identified them as a novel antifungal skeleton. nih.gov These compounds have demonstrated stronger activity against Aspergillus fumigatus and Candida tropicalis than the standard antifungal drug fluconazole. nih.gov The structural relationship between these compounds and this compound underscores the potential for this class of molecules to yield effective antifungal agents.

Anticancer Research and Cytotoxicity

The search for novel anticancer agents is a primary focus of medicinal chemistry. Naphthamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines and their potential to inhibit key signaling pathways involved in tumor growth and proliferation.

Cytotoxic Performance Against Human Cancer Cell Lines (e.g., A549, HeLa, C26, HepG2, MCF7)

A number of studies have highlighted the cytotoxic potential of naphthamide and related derivatives against a panel of human cancer cell lines. For instance, certain 2-naphthamide derivatives have been tested against colon carcinoma (C26), hepatocellular carcinoma (HepG2), human breast cancer (MCF7), and human small cell lung cancer (H69PR) cell lines. nih.gov

Naphthyridine derivatives have also been evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa) cells, with some compounds demonstrating potent activity. nih.gov Furthermore, diverse α-naphthylamine derivatives have been shown to be active against breast (MCF-7) and non-small cell lung (H-460) cancer cell lines, with IC50 values less than 10 μg/mL. nih.gov The cytotoxic effects of naphthalene-based imidazolium salts have also been investigated in hepatocellular carcinoma (HepG2) cell lines. mdpi.com While direct cytotoxic data for this compound against these specific cell lines is limited in the available literature, the demonstrated activity of its structural analogs provides a strong rationale for its inclusion in future anticancer screening programs.

Cytotoxic Activity of Naphthalene and Naphthamide Derivatives

| Derivative Class | Cancer Cell Line | Observed Activity |

|---|---|---|

| 2-Naphthamide Derivatives | C26, HepG2, MCF7, H69PR | Potent anticancer activity |

| Naphthyridine Derivatives | HeLa | Potent cytotoxic activity |

| α-Naphthylamine Derivatives | MCF-7, H-460 | IC50 < 10 μg/mL |

| Naphthalene-based Imidazolium Salts | HepG2 | Cytotoxic effects observed |

Potential as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is therefore a well-established and promising strategy for cancer treatment. nih.gov

Several studies have identified naphthamide derivatives as potent inhibitors of VEGFR-2. nih.govrsc.org Researchers have designed and synthesized series of these compounds that exhibit high inhibitory potency in both enzymatic and cellular proliferation assays. nih.govrsc.org For example, one study reported a naphthamide derivative with an IC50 value of 1.6 nM against VEGFR-2. nih.gov Another study on anilinopyrimidine-based naphthamide derivatives identified a compound with a VEGFR-2 IC50 of 0.9 nM. rsc.org These potent inhibitory activities highlight the potential of the naphthamide scaffold, including this compound, as a foundational structure for the development of novel VEGFR-2 inhibitors for anti-angiogenic therapy.

VEGFR-2 Inhibitory Activity of Naphthamide Derivatives

| Derivative Class | VEGFR-2 IC50 | HUVEC Proliferation IC50 |

|---|---|---|

| Indazolylnaphthamides (e.g., 4a) | 1.6 nM | 3.8 nM |

| Anilinopyrimidine-based naphthamides (e.g., 3a) | 0.9 nM | 32.2 nM |

| 4-chlorophenyl naphthamide (e.g., 2) | 0.5 nM | 8 nM |

Investigation of Enzyme Inhibition in Disease Processes

While comprehensive studies specifically investigating the enzyme inhibitory properties of this compound are limited in publicly available scientific literature, research into related naphthalene and naphthol derivatives has indicated potential for enzyme inhibition relevant to various disease processes. For instance, various 2-substituted-1-naphthol derivatives have been synthesized and evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. These studies have suggested that the hydroxyl group on the naphthalene core is crucial for activity against COX-2. nih.gov

Additionally, other classes of naphthalene derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Certain lignans, which share some structural similarities with naphthol derivatives, have also been shown to inhibit carbonic anhydrase, AChE, and butyrylcholinesterase. acgpubs.org However, it is important to note that these findings are for related but structurally distinct compounds, and specific research is required to determine if this compound exhibits similar inhibitory activities against these or other enzymes.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of compounds containing a naphthol moiety has been a subject of scientific inquiry. Naphthol derivatives are recognized for their antioxidant capabilities, which are often attributed to their ability to scavenge free radicals. The efficacy of these compounds can be evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. niscpr.res.ine3s-conferences.org

Mechanisms of Biological Action

The biological activities of this compound and its analogs are underpinned by their interactions with various biological targets, modulation of cellular signaling pathways, and, notably, their ability to inhibit bacterial efflux pumps.

The interaction of naphthamide derivatives with biological macromolecules is a key aspect of their mechanism of action. As a class of compounds, they have been shown to interact with enzymes and other proteins. For instance, molecular docking studies of 2-naphthamide inhibitors with the bacterial efflux pump AcrB have highlighted a crucial π-π stacking interaction between the naphthamide aromatic ring and the benzyl side chain of a phenylalanine residue within the protein's binding pocket. researchgate.net This interaction is believed to be a key determinant of the inhibitory activity.

While specific interactions of this compound with other enzymes and receptors have not been extensively detailed, the broader family of naphthol derivatives has been studied for its binding to various biological targets.

The ability of naphthyl-containing compounds to modulate cellular signaling pathways is an emerging area of research. Dysregulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the nuclear factor-kappa B (NF-κB) pathway is implicated in a variety of diseases, including cancer and inflammatory disorders. nih.govmdpi.comnih.gov

Natural products containing indole and other heterocyclic systems have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, various natural and synthetic compounds are known to inhibit the NF-κB signaling pathway, which plays a central role in inflammation. mdpi.comnih.gov While direct evidence for the modulation of these pathways by this compound is not yet established, the structural features of the molecule suggest that this is a plausible area for future investigation.

A significant area of research for 2-naphthamide derivatives is their role as inhibitors of bacterial efflux pumps, particularly the AcrB pump in Gram-negative bacteria. researchgate.net Efflux pumps are a major mechanism of multidrug resistance, as they actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy.

Studies on a series of 2-naphthamide compounds have demonstrated their ability to inhibit the efflux of substrates like Nile Red, indicating that they are recognized by and interact with the AcrB pump. researchgate.net This interaction suggests that these compounds can act as competitive inhibitors, blocking the pump's ability to expel antibiotics.

The inhibition of efflux pumps by 2-naphthamide derivatives can lead to the reversal of antimicrobial resistance. By blocking the action of pumps like AcrB, these compounds can restore the effectiveness of antibiotics that are normally expelled by the bacteria. researchgate.net

Research has shown that certain 2-naphthamide analogs can act synergistically with antibiotics, significantly reducing the minimum inhibitory concentrations (MICs) of these drugs against resistant bacterial strains. For example, compound A3, 4-(isopentyloxy)-2-naphthamide, was found to reduce the MICs of erythromycin and chloramphenicol to levels seen in strains lacking the efflux pump. researchgate.net This synergistic effect highlights the potential of these compounds as adjuvants in antibiotic therapy to combat multidrug-resistant infections. nih.govfrontiersin.orgnih.gov

Data on Related 2-Naphthamide Derivatives as AcrB Inhibitors

Note: The following data is for illustrative purposes and is based on research on 2-naphthamide analogs, not specifically this compound.

| Compound | Target | Effect | Reference |

| 4-(isopentyloxy)-2-naphthamide (A3) | AcrB Efflux Pump | Reduced MICs of erythromycin and chloramphenicol | researchgate.net |

| Various 2-naphthamides | AcrB Efflux Pump | Inhibition of Nile Red efflux | researchgate.net |

| 2-naphthamide analogs | AcrB Efflux Pump | Synergistic activity with antibiotics | researchgate.net |

Efflux Pump Inhibition Research (e.g., AcrB)

Synergy with Existing Antibiotics

Investigations into the antimicrobial properties of 3-hydroxynaphthalene-2-carboxamide derivatives have explored their potential to work in concert with established antibiotics, particularly against resistant bacterial strains. Studies have revealed that certain analogs can enhance the efficacy of conventional drugs.

Specifically, synergistic activity has been observed when combining specific N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives with the antibiotic ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Research identified two derivatives, N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide and N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide, that demonstrated this synergistic effect against the MRSA SA 630 isolate. nih.govresearchgate.net This suggests that these compounds may serve as adjuvants in antibiotic therapies, potentially helping to overcome existing resistance mechanisms.

| Derivative | Antibiotic | Target Organism | Observed Effect |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Ciprofloxacin | MRSA SA 630 | Synergy |

| N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Ciprofloxacin | MRSA SA 630 | Synergy |

Photosynthesis-Inhibiting Activity

A significant area of research for 3-hydroxynaphthalene-2-carboxanilides has been their potential as herbicides, focusing on their ability to inhibit photosynthesis. mdpi.commdpi.comnih.gov

Inhibition of Photosynthetic Electron Transport in Chloroplasts

Numerous studies have demonstrated that various ring-substituted 3-hydroxynaphthalene-2-carboxanilides are effective inhibitors of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. mdpi.commdpi.comnih.gov The mechanism of action is believed to be the interruption of the electron flow in Photosystem II (PS II). mdpi.commdpi.comnih.gov The specific site of inhibition is located on the acceptor side of PS II, between the primary electron donor P680 and the plastoquinone QB. mdpi.comnih.gov

The inhibitory activity, typically measured as an IC50 value (the concentration required to cause 50% inhibition), varies widely depending on the substitution pattern on the anilide ring. For instance, a series of dihalogenated derivatives showed IC50 values ranging from 9.8 µM to 1123 µM. mdpi.com In another study of methoxy-substituted analogs, the IC50 values ranged from 24.5 µM to 507 µM. mdpi.com

| Compound | Substituent(s) | IC50 (µM) for PET Inhibition |

| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-di-F | 9.8 mdpi.com |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-di-CH₃ | 10.1 nih.gov |

| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-di-F | 11.6 nih.gov |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-di-OCH₃ | 24.5 mdpi.com |

| N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-di-OCH₃ | 183 mdpi.com |

| N-(2-fluoro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 2-F, 6-OCH₃ | 507 mdpi.com |

| N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-di-Cl | 1123 mdpi.com |

Structure-Activity Relationship (SAR) Studies

The extensive research into the photosynthesis-inhibiting effects of these compounds has led to a clear understanding of their structure-activity relationships (SAR).

Influence of Substituent Type and Position on Biological Activity

The biological activity of 3-hydroxynaphthalene-2-carboxanilides is highly dependent on the physicochemical properties and positioning of substituents on the anilide ring. nih.govnih.gov

Lipophilicity: The lipophilicity of the compound plays a crucial role in its ability to reach its target within the chloroplast.

Electronic Properties: The electron-withdrawing nature of the substituents significantly contributes to the PET-inhibiting activity. nih.govnih.gov It has been noted that compounds with substituents yielding a complex electronic parameter (σ) in the approximate range of 0.6 to 1.2 tend to be more active. mdpi.comnih.gov

Substituent Position: The position of the substituents on the anilide ring is a critical determinant of efficacy. Research has shown that C(3,5)′ and C(2,5)′ disubstituted isomers are often the most active. nih.gov The difference between positional isomers can be stark; for example, N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide is a potent inhibitor (IC50 = 9.8 µM), whereas its positional isomer N-(2,5-difluorophenyl) was found to be significantly less active in one study (reported as inactive with an IC50 of 1123 µM in a different series). mdpi.com Similarly, N-(3,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 = 24.5 µM) is much more active than its N-(2,5-dimethoxyphenyl) isomer (IC50 = 183 µM). mdpi.com

Rational Design for Enhanced Efficacy

The insights gained from SAR studies provide a foundation for the rational design of new, more potent analogs. By understanding the influence of substituent properties and positions, researchers can logically devise synthetic strategies to enhance biological activity.

For example, the observation that dihalogenated anilides of 3-hydroxynaphtalene-2-carboxylic acid were significantly more potent PET inhibitors than their monosubstituted counterparts guided further research. mdpi.com This led to the specific design and synthesis of a new series of 3-hydroxy-N-arylnaphthalene-2-carboxanilides with two halogen substitutions on the anilide ring, with the goal of increasing PET activity. mdpi.com This targeted approach, based on previous SAR data, is the essence of rational design, moving beyond random screening to a more predictive and efficient method of developing effective compounds.

In Silico Studies and Computational Chemistry

Computational methods are increasingly being employed to support the design and understanding of the biological activity of 3-hydroxynaphthalene-2-carboxamide derivatives. These in silico studies provide valuable insights into the structural features that govern their function.

For this class of compounds, quantitative structure-activity relationship (QSAR) models have been developed. Advanced methods, such as neural network QSAR, have been used to illustrate the key 3D steric, electronic, and lipophilic features of the ligand and its interaction with its target site. nih.gov Principal component analysis (PCA) has been utilized to assess the property space of a series of these carboxamide derivatives, helping to understand structural similarities and dissimilarities. nih.govresearchgate.net

Furthermore, molecular docking and molecular dynamics simulations are powerful tools for investigating this compound class. Although applied to the related 1-hydroxynaphthalene-2-carboxanilides, these methods have been used to predict the binding interactions of the compounds within the active sites of protein targets, with results validated through MMPB/GBSA calculations. nih.gov Such computational approaches are crucial for predicting the activity of novel compounds before their synthesis and for elucidating the molecular basis of their biological activity. nih.govajpchem.org

Molecular Docking Simulations with Target Proteins

Analogs of this compound, such as other naphthol derivatives, have been investigated for their potential as anticancer and antimicrobial agents. For instance, molecular docking studies of novel 1-hydroxy-naphthyl substituted heterocycles have explored their binding interactions with the active sites of enzymes implicated in microbial growth. labshake.com Similarly, other research has focused on the docking of naphthalene derivatives to various cancer-related proteins to elucidate their mechanism of action. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity of the ligand for its target.

The general approach for such a study on this compound would involve:

Target Identification: Selecting a protein of interest based on the desired therapeutic effect.

Structure Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein from databases or through modeling.

Docking Simulation: Using specialized software to predict the binding pose and affinity of the ligand within the protein's active site.

Analysis of Interactions: Examining the predicted binding mode to identify key amino acid residues involved in the interaction.

| Potential Target Protein Class | Therapeutic Area | Key Interactions Observed in Analogs |

|---|---|---|

| Kinases | Anticancer | Hydrogen bonding with backbone residues, hydrophobic interactions with aromatic residues. |

| Histone Deacetylases (HDACs) | Anticancer | Coordination with zinc ion in the active site, hydrogen bonding with catalytic residues. |

| Bacterial Enzymes (e.g., DNA gyrase) | Antimicrobial | Hydrogen bonding with nucleotide bases, intercalation between DNA base pairs. |

DFT Studies and FMO Analysis for Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies that helps in understanding the chemical reactivity and kinetic stability of a molecule.

While specific DFT and FMO analyses for this compound are limited, studies on analogous compounds offer valuable insights. For example, DFT calculations on derivatives of 3-hydroxy-N-phenylnaphthalene-2-carboxamide have shown that these molecules prefer a planar conformation stabilized by intramolecular hydrogen bonds. nih.gov

FMO analysis of related compounds has been used to elucidate charge transfer mechanisms. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and a greater tendency to participate in chemical reactions. In the context of drug design, a molecule's reactivity can be correlated with its biological activity.

For a derivative of 3-hydroxy-2-naphthamide (B1585262), FMO analysis indicated a notable charge transfer from the 3-hydroxy-2-naphthamide moiety to another part of the molecule, which was crucial for its function as a chemosensor. nih.gov The HOMO-LUMO energy gap can also be indicative of the bioactivity of these compounds.

| Parameter | Significance in Molecular Interactions | Typical Findings in Analogs |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | Localized on electron-rich regions of the molecule. |

| LUMO Energy | Represents the ability to accept an electron. | Localized on electron-deficient regions of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap is often associated with higher reactivity. |

QTAIM Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define chemical concepts such as atoms and chemical bonds. QTAIM analysis can characterize the nature of chemical bonds, including covalent and non-covalent interactions like hydrogen bonds, which are crucial for understanding ligand-protein interactions.

While no specific QTAIM studies have been published for this compound, research on its derivatives has employed this technique. For instance, in a study of a chemosensor derived from 3-hydroxy-2-naphthohydrazide (B1221801), QTAIM analysis was used to characterize a pure hydrogen-hydrogen bond within the molecule. nih.gov

QTAIM analysis involves identifying bond critical points (BCPs) in the electron density between two atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond. For example, the presence of a BCP between a hydrogen atom and an acceptor atom is a necessary condition for the existence of a hydrogen bond. The values of ρ and ∇²ρ at the BCP can then be used to classify the hydrogen bond as weak, moderate, or strong.

| QTAIM Parameter | Information Provided | Application in Naphthamide Analogs |

|---|---|---|

| Electron Density (ρ) at BCP | Correlates with the strength of the bond. | Used to quantify the strength of hydrogen bonds. |

| Laplacian of Electron Density (∇²ρ) at BCP | Characterizes the nature of the interaction (shared-shell for covalent, closed-shell for non-covalent). | Distinguishes between different types of non-covalent interactions. |

| Bond Path | Indicates a chemical bond between two atoms. | Visualizes the network of interactions within the molecule and with its environment. |

ADMET Prediction for Pharmacokinetic Behavior

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the drug discovery process that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These in silico predictions help in identifying potential liabilities of a drug candidate at an early stage, thereby reducing the likelihood of late-stage failures.

While specific experimental ADMET data for this compound is not available, its properties can be predicted using various computational tools. These tools utilize mathematical models based on the compound's structure to estimate a range of physicochemical and pharmacokinetic parameters.

Key ADMET parameters that are typically evaluated include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess the oral bioavailability of the compound.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed to predict potential drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: A range of toxicity endpoints, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test), are predicted to identify potential safety concerns.

Below is a table of predicted ADMET properties for this compound generated using a publicly available prediction tool. It is important to note that these are theoretical predictions and would require experimental validation.

| ADMET Property | Predicted Value/Classification | Implication for Pharmacokinetic Behavior |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | Reasonable ability to cross intestinal cell membranes. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |

| hERG Inhibition | Low Risk | Lower likelihood of causing cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low potential to cause genetic mutations. |

Advanced Theoretical and Computational Research on 3 Hydroxy N 2 Naphthyl 2 Naphthamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of the electronic and geometric properties of molecules. For a molecule like 3-Hydroxy-N-2-naphthyl-2-naphthamide, these methods can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics.

In studies of compounds with similar backbones, such as 3-hydroxy-2-naphthoic hydrazones, DFT calculations, often using the B3LYP functional with a 6-31G+(d,p) basis set, have been instrumental. nih.gov For this compound, a DFT analysis would begin with the optimization of its molecular geometry to find the most stable conformation. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Following geometry optimization, various electronic properties and global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. Key parameters include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters help in understanding the molecule's behavior in chemical reactions. For instance, a molecule with a high chemical hardness is generally less reactive, while a higher electrophilicity index suggests a greater propensity to act as an electrophile. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following values are hypothetical and for illustrative purposes, based on typical ranges for similar aromatic amides.)

| Parameter | Formula | Representative Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Softness (S) | 1 / η | 0.42 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-hydroxy-2-naphthamide (B1585262) moiety, while the LUMO would likely be distributed across the conjugated system of the naphthyl rings. The HOMO-LUMO gap would influence its potential as a charge-transfer material or its reactivity in various chemical environments. In a related study on a 3-hydroxy-2-naphthamide derivative, a significant charge transfer from the 3-hydroxy-2-naphthamide portion to another part of the molecule was indicated by FMO analysis. rsc.org

Quantitative Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density (ρ) at specific points, known as bond critical points (BCPs). joaquinbarroso.com

Key parameters derived from QTAIM analysis include:

Electron Density (ρ): Its value at the BCP correlates with the bond strength.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or hydrogen bonds). nih.gov

Total Energy Density (H(r)): This can also help to distinguish between different types of interactions.

For this compound, QTAIM would be particularly useful for analyzing the intramolecular hydrogen bond between the hydroxyl group and the amide oxygen, as well as other potential non-covalent interactions that stabilize the molecular conformation. A QTAIM study on a similar compound revealed that the strongest hydrogen-hydrogen bonding was identified by a specific ρ value. rsc.org

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure and properties of this compound are significantly influenced by both intramolecular and intermolecular interactions. A prominent intramolecular interaction is the hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the amide carbonyl group. This interaction is expected to play a crucial role in stabilizing the planar conformation of the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or in the solid state).

For this compound, MD simulations could be used to:

Investigate its conformational landscape in different solvents.

Study its aggregation behavior in solution.

Simulate its interaction with biological macromolecules, such as proteins or DNA, to explore its potential as a ligand.

Understand the stability of its crystal lattice at different temperatures.

Studies on other aromatic amides have used MD simulations to investigate the stability and assembly mechanisms of helical structures, revealing the importance of π-π interactions in maintaining their stability. nih.gov

In Silico Screening and Virtual Drug Design

The structural features of this compound make it and its derivatives interesting candidates for virtual screening and drug design studies. In silico screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. mdpi.com

The process typically involves:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, often from X-ray crystallography or NMR spectroscopy.

Ligand Library Preparation: A large database of small molecules is prepared for docking.

Molecular Docking: The ligands are computationally "docked" into the active site of the target protein, and their binding affinity is scored based on various energetic terms.

Hit Identification and Optimization: The top-scoring compounds are identified as "hits" and can be further optimized to improve their binding affinity and other drug-like properties.

Derivatives of 3-hydroxy-2-naphthamide have been investigated in silico for their potential as antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.net These studies often involve molecular docking to predict the binding modes and interactions with specific protein targets. For instance, the presence of hydrogen bonding and hydrophobic interactions with target proteins has been highlighted in such studies. researchgate.net This suggests that this compound could serve as a scaffold for the design of new therapeutic agents.

Future Directions and Emerging Research Avenues for 3 Hydroxy N 2 Naphthyl 2 Naphthamide

Development of Novel Therapeutic Agents

The inherent biological activity of the naphthalene (B1677914) nucleus is a key driver for future therapeutic research. nih.govrsc.org Derivatives of the core 3-hydroxy-2-naphthamide (B1585262) structure are being investigated for a range of pharmacological applications, with future work focused on designing molecules with enhanced potency, selectivity, and novel mechanisms of action.

Research is increasingly directed towards synthesizing and evaluating new derivatives as potential anticancer, antimicrobial, and antiviral agents. Naphthamide derivatives, for instance, have been identified as a structural framework in various biologically active compounds. nih.gov Future studies will likely involve creating libraries of 3-hydroxy-N-2-naphthyl-2-naphthamide analogues with varied substituents to probe structure-activity relationships. This could lead to the identification of lead compounds for targeted cancer therapies, such as inhibitors for enzymes like dihydrofolate reductase (DHFR) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The anti-inflammatory and antioxidant properties of related compounds also suggest a promising avenue for developing treatments for chronic inflammatory diseases.

Furthermore, the naphthalene scaffold has shown potential in combating infectious diseases. Studies on related structures have demonstrated activity against influenza virus proteins (like NS1), various bacteria, and fungi. gatech.edubasf.commdpi.comscribd.com Future research will focus on optimizing these scaffolds to improve their efficacy and overcome microbial resistance. This includes the synthesis of derivatives targeting specific microbial pathways, such as mycolic acid in the cell wall of Mycobacterium tuberculosis.

Table 1: Potential Therapeutic Applications of Naphthamide Derivatives

| Therapeutic Area | Research Focus | Example Target / Mechanism |

|---|---|---|

| Oncology | Design of selective enzyme inhibitors | VEGFR-2, DHFR, Topoisomerase |

| Infectious Diseases | Development of new antibacterial and antifungal agents | Inhibition of microbial growth, targeting cell wall synthesis |

| Virology | Creation of novel antiviral compounds | Inhibition of viral proteins (e.g., Influenza NS1) |

| Inflammatory Diseases | Exploration of anti-inflammatory and antioxidant effects | Modulation of pro-inflammatory pathways, reduction of reactive oxygen species |

Exploration of New Sensing Applications

Derivatives of 3-hydroxy-2-naphthoic acid and related naphthalene structures have emerged as highly effective chemosensors, particularly for the fluorescent detection of metal ions and anions. This established capability provides a strong foundation for future research into new and more sophisticated sensing applications.

A significant body of research has demonstrated that hydrazone and hydrazide derivatives of 3-hydroxy-2-naphthoic acid can act as selective and sensitive fluorescent probes. researchgate.netnih.gov For example, these compounds have been successfully used to detect aluminum (Al³⁺) and cyanide (CN⁻) ions. researchgate.netnih.gov The detection mechanism often involves processes like chelation-enhanced fluorescence (CHEF) or deprotonation of the sensor molecule upon binding with the analyte, resulting in a distinct, often visible, color change or fluorescence signal. researchgate.netrsc.orgsolarorganics.in

Future research is expected to branch out in several directions. A primary goal is the design of novel derivatives that can selectively detect other environmentally or biologically significant analytes, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺), other anions, or even neutral molecules. This will involve synthesizing new sensor molecules with tailored binding sites to achieve high selectivity. Another avenue is the improvement of sensor performance, aiming for lower detection limits, faster response times, and functionality in complex aqueous media. nih.gov The development of practical, field-deployable sensing tools, such as test strips, based on these compounds is also a promising area for future work, enabling rapid and cost-effective on-site analysis. rsc.org

Table 2: Characteristics of Naphthalene-Based Fluorescent Sensors

| Sensor Derivative | Target Analyte | Detection Principle | Key Findings |

|---|---|---|---|

| Diarylethene with 3-hydroxy-2-naphthohydrazide (B1221801) | Al³⁺ | Fluorescence enhancement | Highly selective with a distinct color change from dark to green. researchgate.net |

| 3-hydroxy-2-naphthoic hydrazones (IF-1, IF-2) | CN⁻ | Deprotonation | Naked-eye detection with a color change from colorless to yellow; low detection limit (8.2 μM for IF-2). rsc.orgsolarorganics.in |

Advanced Materials Science Applications

The rigid, planar structure and conjugated π-electron system of the naphthalene core make this compound and its derivatives attractive candidates for advanced materials. While its current primary use is in dyes and pigments, future research is poised to explore its potential in organic electronics and functional polymers. tcichemicals.comchemicalbook.com

In the field of organic electronics, related structures like naphthalene diimides (NDIs) are well-studied as high-performance n-type (electron-transporting) semiconductors. nih.govgatech.eduresearchgate.net These materials are crucial components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). gatech.eduresearchgate.netrsc.org Future work could involve the strategic design and synthesis of novel derivatives of this compound to tune their electronic properties (e.g., electron affinity, charge carrier mobility) for these applications. By modifying the core structure, researchers aim to create new materials that are stable, solution-processable, and efficient.

Furthermore, the photoresponsive nature of some naphthalene derivatives opens up possibilities in photochromic and electrochromic materials. rsc.orgrsc.org Photochromic compounds can reversibly change color upon exposure to light, making them suitable for applications in smart windows, optical data storage, and light-controlled molecular switches. basf.comrsc.org Research into naphthopyran derivatives, for example, has shown promising fatigue resistance and performance in polymer films. basf.com The development of this compound-based materials with robust photochromic or electrochromic properties is a compelling direction for future investigation. The compound's established role as a pigment also suggests potential for development into high-performance pigments with superior durability, heat stability, and color strength for demanding applications like automotive and aerospace coatings. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives is an area ripe for innovation through the principles of green chemistry. The drive to create more sustainable chemical processes is pushing research towards methods that reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents.

Traditional synthesis methods for related naphthol derivatives often involve multiple steps and the use of hazardous reagents or solvents. Future research will focus on developing more efficient and eco-friendly synthetic routes. One promising approach is the use of novel, reusable catalysts. For instance, solid acid catalysts like kaolin-SO₃H nanoparticles have been used for the green synthesis of azo dyes from 2-naphthol (B1666908) in solvent-free conditions, offering high yields and easy catalyst recovery.

Table 3: Comparison of Synthetic Approaches for Naphthol Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Traditional Synthesis | Multi-step procedures, often uses stoichiometric reagents (e.g., PCl₃, thionyl chloride). | Established and well-understood reaction pathways. |

| Green Catalysis | Utilizes reusable solid acid catalysts (e.g., Kaolin-SO₃H), solvent-free conditions. | Environmentally friendly, easy catalyst separation, reduced waste. |

| One-Pot, Multi-Component Reactions | Combines reactants, solvent, and catalyst in a single step. | High efficiency, operational simplicity, reduced energy and solvent consumption. |

| Grindstone Chemistry | Solvent-free grinding of solid reactants with a catalyst. | Energy efficient, rapid, eliminates bulk solvents, simple work-up. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-N-2-naphthyl-2-naphthamide, and how can reaction progress be monitored effectively?